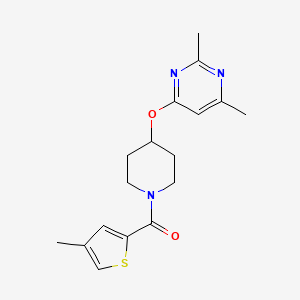
(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C17H21N3O2S and its molecular weight is 331.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone is a synthetic organic molecule that has garnered interest in biomedical research due to its potential therapeutic applications. Its complex structure, featuring a piperidine ring and a pyrimidine moiety, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.
Chemical Structure
Molecular Formula : C₁₅H₁₉N₅O₂S
Molecular Weight : 333.4 g/mol
CAS Number : 2034616-22-1
The structure includes functional groups that are known to interact with various biological targets, thereby influencing its activity in different pathological conditions.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, such as tyrosinase, which is critical in melanin synthesis. For instance, similar compounds have shown competitive inhibition against tyrosinase with low IC50 values, indicating strong inhibitory potential .
- Receptor Modulation : The presence of the piperidine and pyrimidine moieties suggests that the compound may interact with various receptors, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
Biological Activities
Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:
| Activity Type | Description |
|---|---|
| Antioxidant | Reduces oxidative stress by scavenging free radicals. |
| Anti-inflammatory | Inhibits pathways involved in inflammation, potentially alleviating conditions like arthritis. |
| Anticancer | Induces apoptosis in cancer cells through various mechanisms including cell cycle arrest. |
Case Studies
- Tyrosinase Inhibition : A study demonstrated that derivatives with similar structures exhibited significant inhibition of tyrosinase activity (IC50 values ranging from 0.09 μM to 0.18 μM), suggesting potential applications in skin whitening and melanoma treatment .
- Cytotoxicity Assessment : In vitro studies on B16F10 melanoma cells revealed that related compounds did not exhibit cytotoxicity while effectively inhibiting melanin production, indicating a favorable safety profile for therapeutic applications .
- Molecular Docking Studies : Computational docking studies have illustrated that the compound binds effectively to the active site of target enzymes, confirming its potential as a lead compound for further development .
Propiedades
IUPAC Name |
[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-11-8-15(23-10-11)17(21)20-6-4-14(5-7-20)22-16-9-12(2)18-13(3)19-16/h8-10,14H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFARQEDHBHKVGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CC(=CS3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













